REACTION_SMILES
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[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH:1]([CH3:2])([CH3:3])[S:4][CH:5]1[CH2:6][CH2:7][C:8](=[O:10])[NH:9]1.[Li:11][CH2:12][CH2:13][CH2:14][CH3:15].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[c:16]1([S:22](=[O:23])(=[O:24])[Cl:25])[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[CH:1]([CH3:2])([CH3:3])[S:4][CH:5]1[CH2:6][CH2:7][C:8](=[O:10])[N:9]1[S:22]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:23])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)SC1CCC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)SC1CCC(=O)N1S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |